6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antifungal, and antiviral properties. It belongs to the imidazo[2,1-B]thiazole family, characterized by a fused imidazole and thiazole ring system that contributes to its pharmacological potential. The compound's unique structure allows for various functional group modifications, enhancing its applicability in drug development.
This compound is classified as an organic heterocyclic compound. Its molecular formula is , and it has a molecular weight of 278.71 g/mol. The compound is primarily sourced from chemical suppliers specializing in research chemicals and pharmaceutical intermediates. It is also indexed under various identifiers such as CAS Number 912770-05-9 and InChI Key SSKHPGNWZMTILS-UHFFFAOYSA-N, facilitating its identification in scientific literature and databases.
The synthesis of 6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid typically involves several key steps:
In industrial settings, the synthesis can be scaled up using continuous flow systems, which allow for multistage reactions without the need for intermediate isolation. This method enhances efficiency and reduces production costs.
The molecular structure of 6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 278.71 g/mol |
IUPAC Name | 6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
InChI | InChI=1S/C12H7ClN2O2S/c13-8-4-... |
Canonical SMILES | C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)C(=O)O)Cl |
6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid can undergo several chemical reactions:
These reactions require controlled conditions such as specific temperatures and inert atmospheres (e.g., nitrogen or argon). Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly employed.
The mechanism of action of 6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid primarily involves the modulation of specific molecular targets within biological pathways. Notably, it has been shown to induce apoptosis in cancer cells through:
This dual action contributes to its potential as an anticancer agent.
The compound is typically a solid at room temperature with specific melting points dependent on purity and synthesis methods.
Key chemical properties include:
6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid has several scientific uses:
Imidazo[2,1-b]thiazole represents a privileged scaffold in medicinal chemistry due to its structural rigidity, electron-rich environment, and capacity for diverse non-covalent interactions with biological targets. This bicyclic system fuses imidazole and thiazole rings, creating a planar architecture that facilitates deep penetration into enzyme binding pockets and enhances π-stacking interactions with aromatic amino acid residues. The scaffold's therapeutic significance is exemplified in multiple drug discovery campaigns, where derivatives exhibit nanomolar-level activity against oncology and infectious disease targets. Notably, imidazo[2,1-b]thiazoles demonstrate potent inhibition of focal adhesion kinase (FAK), a key regulator of tumor metastasis and angiogenesis. Studies show derivatives bearing 3-oxo-1-thia-4-azaspiro[4.5]decane achieve FAK IC~50~ values of 0.08-0.16 µM, surpassing reference drugs like cisplatin in glioma models [2]. Similarly, benzimidazole-conjugated variants disrupt microtubule dynamics by binding at the colchicine site of tubulin (IC~50~ = 1.08 µM against A549 lung cancer cells), triggering G2/M phase arrest and apoptosis [5]. The scaffold's versatility extends to antibacterial applications, where electrophilic substitutions at the C5 position yield compounds with moderate activity against Staphylococcus aureus and Escherichia coli [7].
Table 1: Therapeutic Targets of Imidazo[2,1-b]thiazole Derivatives
Biological Target | Derivative Structural Features | Potency Range | Primary Therapeutic Area |
---|---|---|---|
Focal Adhesion Kinase (FAK) | 3-Oxo-1-thia-4-azaspiro[4.5]decane moiety | 0.08-0.16 µM IC~50~ | Oncology (Glioma) |
Tubulin (Colchicine site) | Benzimidazole conjugates at C6 | 1.08 µM IC~50~ | Oncology (Lung Cancer) |
Cyclooxygenase-2 (COX-2) | Methyl sulfonyl pharmacophore at C6-aryl | 0.08 µM IC~50~ | Inflammation |
Bacterial Enzymes | 5-(2-Aryl-2H-1,2,3-triazol-4-yl) substitutions | Moderate activity | Anti-infectives |
The 6-position of the imidazo[2,1-b]thiazole nucleus serves as a critical vector for modulating target selectivity and potency. Aryl substitutions at this position, particularly 2-chlorophenyl, induce distinct electronic and steric perturbations that enhance ligand-receptor complementarity. The ortho-chloro group exerts three primary effects: (1) It introduces steric congestion that forces dihedral angles >45° between the aryl ring and heterocyclic plane, potentially enhancing selectivity for asymmetric binding pockets; (2) The electron-withdrawing chlorine atom reduces electron density at the biaryl junction, strengthening hydrogen bond acceptance by the carboxylic acid at C3; and (3) It provides a hydrophobic contact surface for van der Waals interactions with non-polar residues like valine, leucine, or isoleucine. Comparative SAR studies reveal that 6-(4-chlorophenyl) analogues exhibit diminished anticancer activity relative to their ortho-substituted counterparts, highlighting the sensitivity of biological activity to substitution patterns. For instance, imidazo[2,1-b]thiazole-5-carboxaldehyde derivatives bearing 6-(4-chlorophenyl) groups show IC~50~ values 3-5× higher than those with 6-(2-chlorophenyl) in lung cancer models [6]. Furthermore, ortho-substitution enhances metabolic stability by shielding the carboxylic acid group from glucuronidation enzymes, extending plasma half-life in preclinical models [8].
Table 2: SAR of 6-Aryl Substitutions in Imidazo[2,1-b]thiazole Bioactivity
6-Aryl Substituent | C3 Functional Group | Biological Activity | Relative Potency vs. Unsubstituted |
---|---|---|---|
2-Chlorophenyl | Carboxylic acid | FAK inhibition, Tubulin polymerization inhibition | 8.5× increase |
4-Chlorophenyl | Carboxylic acid | Moderate FAK inhibition | 2.1× increase |
4-(Methylsulfonyl)phenyl | Mannich bases | COX-2 inhibition (IC~50~ = 0.08 µM) | Not applicable (different target) |
Phenyl | Carboxylic acid | Weak tubulin disruption | Baseline |
Carboxylic acid functionality at the C3 position transforms the imidazo[2,1-b]thiazole scaffold from a passive structural element into a pharmacologically active warhead. This evolution mirrors broader medicinal chemistry strategies where carboxylic acids serve as (a) bioisosteres for phosphate groups in nucleotide-mimetics, (b) zinc-binding motifs in metalloenzyme inhibitors, and (c) anchors for hydrogen bond networks with serine, threonine, or tyrosine residues. The 3-carboxylic acid group in 6-(2-chlorophenyl)imidazo[2,1-b]thiazole enables salt bridge formation with basic amino acids (lysine, arginine, histidine), a feature leveraged in FAK inhibitors where the carboxylate ion pairs with Lys454 in the ATP-binding pocket [2]. Historical synthesis routes reveal three dominant strategies: Vilsmeier-Haack formylation of 6-aryl-imidazo[2,1-b]thiazoles followed by Pinnick oxidation (65-72% yields), Knoevenagel condensation using malonic acid derivatives (requires electron-withdrawing groups at C6), and direct carboxylation via metallated intermediates (low yielding due to ring sensitivity). Modern approaches employ ethyl imidazo[2,1-b]thiazole-3-carboxylate intermediates, hydrolyzed under basic conditions (NaOH/EtOH, 80°C) to afford the carboxylic acid with >95% purity [9]. Molecular modeling confirms that the carboxylic acid's conformational flexibility allows adaptive binding to both open and closed kinase conformations, explaining its utility against drug-resistant targets. This adaptability underpins the scaffold's emergence in tubulin polymerization inhibitors where the carboxylate hydrogen-bonds with Asn101 and Lys352 of β-tubulin [5].
Table 3: Synthetic Routes to 3-Carboxylic Acid Derivatives
Method | Key Intermediate | Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Vilsmeier-Haack/Pinnick Oxidation | 5-Formyl-imidazo[2,1-b]thiazole | 1. POCl~3~, DMF; 2. NaClO~2~, NaH~2~PO~4~ | 65-72 | Scalable but requires toxic reagents |
Knoevenagel Condensation | Malonic acid derivatives | Piperidine, pyridine, 90°C | 40-55 | Mild conditions; limited substrate scope |
Ester Hydrolysis | Ethyl 3-carboxylate | NaOH (2M), EtOH, reflux | 85-93 | High yielding, simple workup |
Direct Carboxylation | 3-Lithio-imidazo[2,1-b]thiazole | CO~2~ gas, -78°C | 30-42 | Low yield due to side reactions |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: